molecular formula C8H6N2O4 B13519909 3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid

3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid

Cat. No.: B13519909
M. Wt: 194.14 g/mol
InChI Key: VCGDVLPYTFZHGH-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
3-Oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid is a heterocyclic compound featuring a fused pyridine-oxazine ring system. Key structural elements include:

  • Oxo group at position 3, contributing to hydrogen-bonding capacity and acidity.
  • Carboxylic acid at position 7, enhancing solubility in polar solvents and enabling salt formation.

Molecular Formula: C₉H₇N₂O₄ Molecular Weight: 207.16 g/mol (calculated). This compound is of interest in medicinal chemistry due to its structural similarity to bioactive heterocycles, such as quinolones and benzoxazines .

Properties

Molecular Formula

C8H6N2O4

Molecular Weight

194.14 g/mol

IUPAC Name

3-oxo-4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid

InChI

InChI=1S/C8H6N2O4/c11-6-3-14-5-1-4(8(12)13)2-9-7(5)10-6/h1-2H,3H2,(H,12,13)(H,9,10,11)

InChI Key

VCGDVLPYTFZHGH-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=C(O1)C=C(C=N2)C(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 3-oxo-2H,3H,4H-pyrido[3,2-b]oxazine-7-carboxylic acid typically involves the construction of the fused oxazine ring on a pyridine scaffold, followed by oxidation to introduce the keto group and functionalization at the 7-position with a carboxylic acid group. The methods reported in the literature and patents emphasize cyclization reactions, selective oxidations, and ring closure strategies.

Representative Synthetic Route

A commonly reported approach includes:

  • Starting Material: A suitably substituted 2-aminopyridine derivative bearing a carboxylic acid or ester group at the 7-position.
  • Formation of Oxazine Ring: Reaction of the amino group with a suitable carbonyl compound or its equivalent (e.g., aldehyde or ketone) under cyclization conditions to form the 1,4-oxazine ring fused to the pyridine.
  • Oxidation to 3-Oxo Derivative: Selective oxidation at the 3-position of the oxazine ring to introduce the keto functionality, often using mild oxidants to preserve the integrity of the fused system.
  • Hydrolysis (if ester precursor used): Conversion of ester groups to carboxylic acid at the 7-position by basic or acidic hydrolysis.

Specific Examples and Conditions

Step Reagents/Conditions Description Notes
1 2-Aminopyridine-7-carboxylic acid or ester Starting heterocyclic amine with carboxylic acid substituent Commercially available or synthesized via pyridine functionalization
2 Aldehyde or ketone (e.g., formaldehyde, benzaldehyde) + acid catalyst or base Cyclization to form the oxazine ring via condensation Conditions vary: reflux in toluene or methanol, pH control critical
3 Oxidizing agent (e.g., PCC, Dess–Martin periodinane) Oxidation of oxazine ring to 3-oxo derivative Selectivity important to avoid overoxidation
4 Hydrolysis (if ester used) with NaOH or HCl Conversion to carboxylic acid at position 7 Mild conditions to prevent ring cleavage

Alternative Synthetic Routes

  • Multistep Synthesis via Benzoxazine Intermediates: Some routes start from 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid analogs, modifying the benzene ring to pyridine via ring transformations or substitution reactions.
  • Use of Thieno or Furo Ring Fused Systems: Related compounds with fused thieno or furo rings on the pyrido-oxazine core have been synthesized, indicating the feasibility of ring fusion strategies to access the target compound or its analogs.

Analytical Data and Characterization

Summary Table of Preparation Methods

Method Starting Material Key Reactions Advantages Limitations
Cyclization of 2-aminopyridine-7-carboxylic acid + aldehyde 2-Aminopyridine-7-carboxylic acid Condensation, ring closure, oxidation Straightforward, high regioselectivity Requires careful oxidation control
Benzoxazine intermediate modification 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid Ring transformation, substitution Access to analogs Multi-step, complex transformations
Fused thieno/furo-pyrido systems Thieno/furo-pyridine derivatives Ring fusion, oxidation Structural diversity Synthetic complexity

Chemical Reactions Analysis

3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: It can undergo substitution reactions where functional groups are replaced with others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions

Scientific Research Applications

3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . Detailed studies are required to fully elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrido-Oxazine Derivatives

7-Chloro-3-Oxo-2H,3H,4H-Pyrido[3,2-b][1,4]Oxazine-6-Carboxylic Acid
  • Key Difference : Chlorine at position 6 replaces the carboxylic acid at position 6.
  • Impact : Reduced water solubility due to the absence of the ionizable carboxylic acid. The electron-withdrawing chlorine may enhance electrophilic reactivity.
  • Molecular Weight : 228.59 g/mol (CAS: 877177-24-7) .
4-Methyl-3,4-Dihydro-2H-Pyrido[3,2-b][1,4]Oxazine-7-Carboxylic Acid
  • Key Difference : Methyl group at position 4 replaces the oxo group at position 3.
  • Molecular Weight : 194.19 g/mol (CAS: 915707-58-3).
  • Safety Profile : Classified as harmful if inhaled or swallowed, with irritant properties (GHS warnings) .

Ring System Analogues

3-Oxo-3,4-Dihydro-2H-Benzo[b][1,4]Oxazine-7-Carboxylic Acid
  • Key Difference : Benzene ring replaces the pyridine ring.
  • Impact : Enhanced aromaticity may stabilize the molecule, but reduced nitrogen content could alter binding to metalloenzymes.
  • Applications : Used as a synthetic intermediate in probe compounds targeting protein domains (e.g., NSD2 localization studies) .
3-Oxo-3,4-Dihydro-2H-1,4-Benzothiazine-7-Carboxylic Acid
  • Key Difference : Sulfur atom replaces the oxygen in the oxazine ring.
  • Impact : Increased ring strain and altered electronic properties due to sulfur’s lower electronegativity. May exhibit unique redox behavior.
  • Molecular Formula: C₉H₇NO₃S (CAS: Not specified) .

Functional Group Modifications

Thiopyrano-Benzoxazine Dicarboxylic Acid Esters
  • Example: 10-Methyl-4-(thien-2-yl)thiopyrano[3,2-b][1,4]benzoxazine-2,3-dicarboxylic acid dimethyl ester.
  • Key Differences: Ester groups replace carboxylic acids; sulfur-containing thiopyrano ring.
  • NMR data (δ 3.79–7.58 ppm) confirms structural complexity .
Quinolone Derivatives (e.g., 7-Substituted-4-Oxo-1,4-Dihydroquinoline-3-Carboxylic Acids)
  • Example: 7-(3-((S)-2-Amino-3-phenylpropanamido)-4-(methoxyimino)piperidin-1-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
  • Key Differences: Bicyclic quinolone core vs. pyrido-oxazine.
  • Impact : Broad-spectrum antibacterial activity due to DNA gyrase inhibition, a mechanism less common in oxazines .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications References
3-Oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid C₉H₇N₂O₄ 207.16 Oxo (C3), COOH (C7) Hydrogen-bonding, synthetic intermediate
7-Chloro-3-oxo-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid C₈H₅ClN₂O₃ 228.59 Cl (C6), COOH (C7) Electrophilic reactivity
4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid C₉H₁₀N₂O₃ 194.19 CH₃ (C4), COOH (C7) Increased lipophilicity
3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylic acid C₉H₇NO₄ 193.16 Benzene ring, COOH (C7) Protein interaction probes
10-Methyl-4-(thien-2-yl)thiopyrano[3,2-b][1,4]benzoxazine-2,3-dicarboxylic ester C₁₉H₁₅NO₅S₂ 409.45 Thiophene, ester groups Lipophilic, π-π stacking

Biological Activity

3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic potentials of this compound based on diverse research findings.

Synthesis

The synthesis of 3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine derivatives typically involves multi-step chemical reactions. One common method includes the reaction of 2-aminopyridine with chloroacetyl chloride to form 2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one. Subsequent N-substitution reactions yield various derivatives with enhanced biological activity .

Anticancer Properties

Research indicates that compounds derived from 3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine exhibit significant anticancer properties. In a study focusing on hepatocellular carcinoma (HCC), a specific derivative was shown to induce apoptosis and inhibit cell proliferation by targeting the NF-κB signaling pathway. The compound demonstrated efficacy in reducing tumor growth in preclinical mouse models .

Antibacterial Activity

Another area of interest is the antibacterial activity of pyrido derivatives. Some studies have synthesized related compounds that demonstrated potent antibacterial effects against both Gram-positive and Gram-negative bacteria. Structure-activity relationship (SAR) analyses revealed that certain modifications enhance their antibacterial potency .

Analgesic Effects

The analgesic properties of pyrido[3,2-b]oxazinones have also been evaluated. One derivative displayed superior analgesic efficacy compared to acetylsalicylic acid (aspirin), with an ED50 value indicating significant pain relief in animal models. The compound's safety profile was favorable, suggesting potential for therapeutic use in pain management .

Case Study 1: Anticancer Activity

In a controlled study involving various HCC cell lines, the derivative 4-(4-nitrobenzyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one was tested for its ability to induce apoptosis. The results showed that this compound significantly decreased cell viability and induced caspase activation, highlighting its potential as a therapeutic agent against HCC .

Case Study 2: Antibacterial Evaluation

A series of pyridobenzothiazine acid derivatives were synthesized and tested for antibacterial activity. Among them, one derivative exhibited remarkable efficacy against Staphylococcus aureus and Escherichia coli. The study concluded that structural modifications could lead to enhanced antibacterial agents derived from the pyrido framework .

Research Findings Summary

Activity Type Compound Target Effectiveness Notes
Anticancer4-(4-nitrobenzyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-oneHCC cellsInduces apoptosisTargets NF-κB pathway
AntibacterialPyridobenzothiazine derivativesGram-positive/negative bacteriaPotent activityStructure modifications enhance efficacy
AnalgesicPyrido[3,2-b]oxazinonesPain modelsMore effective than aspirinFavorable safety profile

Q & A

Q. Table 1: Representative Synthesis Conditions

StepReactantsConditionsYield (%)Reference
CyclizationPyridine-2-amine + Ethyl glyoxylateEtOH, reflux, 12 h65–70
OxidationIntermediate + KMnO₄H₂O, 40°C, 3 h55–60

Advanced: How can researchers resolve contradictions in spectroscopic data interpretation for this compound?

Methodological Answer:
Contradictions in NMR or IR spectra (e.g., unexpected carbonyl stretching frequencies) often arise from tautomerism or solvent effects. To resolve these:

Cross-validate with X-ray crystallography to confirm solid-state structure .

Use deuterated solvents in NMR to eliminate solvent-induced shifts .

Perform computational modeling (DFT calculations) to predict vibrational modes and compare with experimental IR data .

Example: A study observed discrepancies in the ¹³C NMR signal for the 3-oxo group (predicted: 175 ppm; observed: 168–172 ppm). Computational analysis revealed solvent polarity effects on electron density distribution .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • HPLC-PDA : Purity assessment (>95%) using C18 columns (mobile phase: 0.1% TFA in H₂O/MeOH) .
  • NMR (¹H/¹³C) : Assign signals for the oxazine ring (δ 4.2–4.5 ppm for CH₂ groups) and carboxylic acid (δ 12.1 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (theoretical: 207.18 g/mol; observed: 207.17 ± 0.02) .

Advanced: What are the key challenges in optimizing reaction yields for large-scale synthesis?

Methodological Answer:

  • Byproduct formation : The carboxylic acid group may undergo decarboxylation at high temperatures (>100°C). Mitigation: Use low-boiling solvents (e.g., THF) and catalytic bases (e.g., NaHCO₃) to stabilize intermediates .
  • Catalyst selection : Homogeneous catalysts (e.g., Pd/C) improve cyclization efficiency but require rigorous purification. Heterogeneous catalysts reduce metal contamination but lower yields (~15% drop) .
  • Scale-up limitations : Batch reactors >1 L often show reduced mixing efficiency, leading to incomplete cyclization. Switch to flow chemistry for consistent yields .

Basic: What is the biological relevance of this compound in medicinal chemistry?

Methodological Answer:
The compound’s fused oxazine-pyridine scaffold mimics natural enzyme cofactors, making it a candidate for:

  • Enzyme inhibition : Binds to active sites of NAD-dependent dehydrogenases (e.g., lactate dehydrogenase) via hydrogen bonding with the carboxylic acid group .
  • Antimicrobial studies : Derivatives show MIC values of 8–16 µg/mL against Gram-positive bacteria, likely by disrupting cell wall synthesis .

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